molecular formula C18H16N2O4 B2422714 (E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421587-87-2

(E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2422714
CAS No.: 1421587-87-2
M. Wt: 324.336
InChI Key: DHJJJYYLJMBLBL-MDZDMXLPSA-N
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Description

(E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is an organic compound that features a furan ring, an acrylamide group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the furan-2-yl acrylamide: This step involves the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with but-2-yn-1-ol: The furan-2-yl acrylamide is then coupled with but-2-yn-1-ol using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.

    Attachment of the benzamide group: Finally, the intermediate is reacted with 2-hydroxybenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and acrylamide group could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzoic acid
  • (E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzylamine

Uniqueness

(E)-2-((4-(3-(furan-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, acrylamide group, and benzamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c19-18(22)15-7-1-2-8-16(15)24-12-4-3-11-20-17(21)10-9-14-6-5-13-23-14/h1-2,5-10,13H,11-12H2,(H2,19,22)(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJJJYYLJMBLBL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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